molecular formula C15H12N4 B1263249 3-amino-5-(1-naphthalenylmethyl)-1H-pyrazole-4-carbonitrile

3-amino-5-(1-naphthalenylmethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1263249
M. Wt: 248.28 g/mol
InChI Key: DOKSQKWQQSQCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-5-(1-naphthalenylmethyl)-1H-pyrazole-4-carbonitrile is a member of naphthalenes.

Scientific Research Applications

Synthesis and Applications in Crop Protection

The compound 3-amino-5-(1-naphthalenylmethyl)-1H-pyrazole-4-carbonitrile and its derivatives are synthesized using Michael-type addition reaction. These pyrazole derivatives show excellent regio-selectivity and are formed as an exclusive product without forming other regioisomers or uncyclised hydrazide. Their potential applications lie in crop protection, indicating their significance in agricultural chemistry. The synthesis process is characterized by high selectivity and yields ranging from 47% to 93% under mild reaction conditions, making these compounds valuable as intermediates in both academic and industrial settings (Plem, Müller, & Murguía, 2015).

Synthesis of Polyfunctional Derivatives

This compound serves as a precursor for synthesizing a variety of pyrazolo[3,4-b][1,8]naphthyridines and pentaazacyclopenta[b]naphthalenes, through the addition to either the cyano or amino group followed by cyclization. Also, derivatives such as heptaazadicyclopenta[a,g]naphthalenes and heptaazacyclopenta[b]phenanthrenes have been synthesized, highlighting its versatility in creating diverse molecular structures with potential applications in medicinal and synthetic chemistry (Aly, 2006).

Antimicrobial Activity of Derivatives

Derivatives of this compound have been explored for their antimicrobial properties. Novel Schiff bases synthesized using this compound have shown excellent in vitro antimicrobial activity, highlighting its potential in pharmaceutical research and drug development for combating microbial infections (Puthran et al., 2019).

Enhancement of Spectral Properties in Interaction with Fullerene

Studies have shown that this compound, when interacting with fullerene molecules, demonstrates enhancement in Raman activity. This indicates potential applications in materials science, particularly in the development of new materials with enhanced electronic and spectral properties (2022).

Crystal and Molecular Structure Analysis

The crystal structure of derivatives of this compound has been stabilized by intermolecular interactions, providing insights into its molecular architecture. Such studies are crucial for understanding the chemical behavior and potential applications in crystallography and material science (Fathima et al., 2014).

Properties

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

3-amino-5-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C15H12N4/c16-9-13-14(18-19-15(13)17)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2,(H3,17,18,19)

InChI Key

DOKSQKWQQSQCLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=C(C(=NN3)N)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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